molecular formula C15H21FN2O B5179651 1-[4-[2-(4-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone

1-[4-[2-(4-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone

Cat. No.: B5179651
M. Wt: 264.34 g/mol
InChI Key: QZTFWXJNAQEAIL-UHFFFAOYSA-N
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Description

1-[4-[2-(4-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-(4-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone typically involves the reaction of 4-fluorophenylethylamine with piperidin-1-yl ethanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[2-(4-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[4-[2-(4-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[2-(4-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-[4-[2-(4-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-[2-(4-fluorophenyl)ethylamino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-12(19)18-10-7-15(8-11-18)17-9-6-13-2-4-14(16)5-3-13/h2-5,15,17H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTFWXJNAQEAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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